molecular formula C12H20ClN3 B8302666 4-chloro-N1-(3-(dimethylamino)propyl)-N1-methylbenzene-1,2-diamine

4-chloro-N1-(3-(dimethylamino)propyl)-N1-methylbenzene-1,2-diamine

Cat. No. B8302666
M. Wt: 241.76 g/mol
InChI Key: OUUXANCFJXYHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776869B2

Procedure details

To 4-chloro-N-(3-(dimethylamino)propyl)-N-methyl-2-nitrobenzenamine (4.0 g, 15 mmol) in EtOH (80 ml) and water (10 ml) was added Raney-Ni (10 g). The mixture was stirred for 5 hours at RT, filtered through a pad of Celite and concentrated to yield 4-chloro-N1-(3-(dimethylamino)propyl)-N1-methylbenzene-1,2-diamine as a deep red oil. MS m/z=242 [M+H+. Calc'd for C12H20ClN3: 241.77.
Name
4-chloro-N-(3-(dimethylamino)propyl)-N-methyl-2-nitrobenzenamine
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH2:10][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])[CH3:9])=[C:4]([N+:16]([O-])=O)[CH:3]=1>CCO.O.[Ni]>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]([N:8]([CH2:10][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])[CH3:9])=[CH:6][CH:7]=1

Inputs

Step One
Name
4-chloro-N-(3-(dimethylamino)propyl)-N-methyl-2-nitrobenzenamine
Quantity
4 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N(C)CCCN(C)C)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
CCO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C=C(C(=CC1)N(C)CCCN(C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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